molecular formula C15H11NO2 B3024926 4-(4-Cyanophenyl)-3-methylbenzoic acid CAS No. 503859-41-4

4-(4-Cyanophenyl)-3-methylbenzoic acid

Cat. No. B3024926
M. Wt: 237.25 g/mol
InChI Key: VTBUPMFVBWRALW-UHFFFAOYSA-N
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Patent
US06803374B2

Procedure details

(Step 2) To a solution of the preceding ester (3.0 g, 10.2 mmol) in methylene chloride (75 mL) at 0° C. was added TFA (75 mL) dropwise over 10 min. The ice bath was removed and stirring continued for 1 h at rt. The mixture was concentrated on a rotary evaporator and then diluted with toluene and reconcentrated to afford 4′-cyano-2-methyl-1,1′-biphenyl-4-carboxylic acid. ESI-MS m/e 228.1 (M+1).
Name
ester
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([O:17]C(C)(C)C)=[O:16])=[CH:11][C:10]=2[CH3:22])=[CH:5][CH:4]=1)#[N:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([OH:17])=[O:16])=[CH:11][C:10]=2[CH3:22])=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
ester
Quantity
3 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C1=C(C=C(C=C1)C(=O)OC(C)(C)C)C
Name
Quantity
75 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
diluted with toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1=C(C=C(C=C1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.